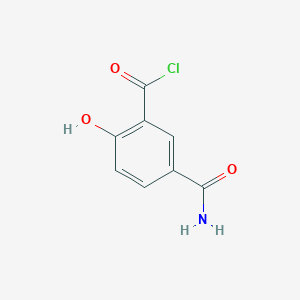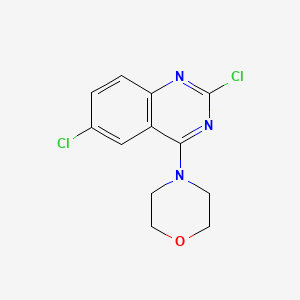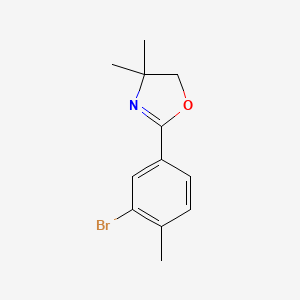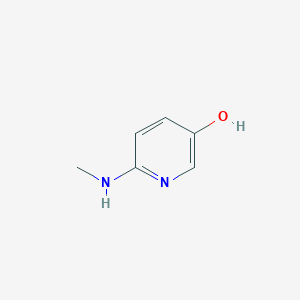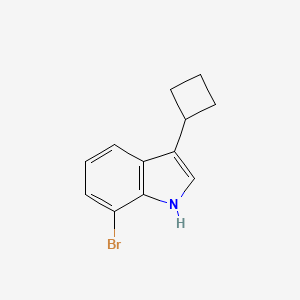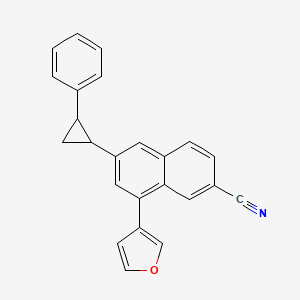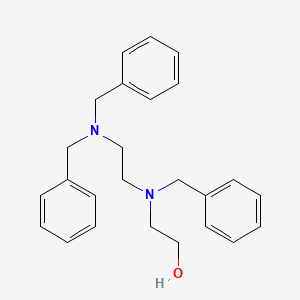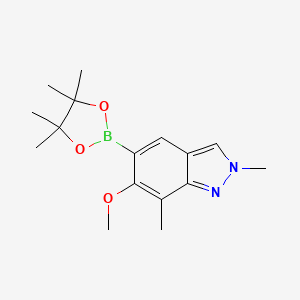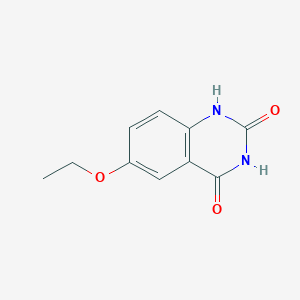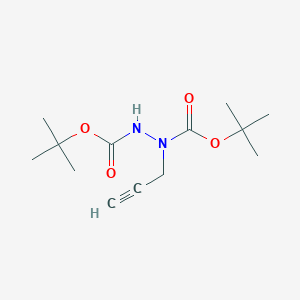
Di-tert-butyl 1-(prop-2-yn-1-yl)hydrazine-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-tert-butyl 1-(prop-2-yn-1-yl)hydrazine-1,2-dicarboxylate is a chemical compound with the molecular formula C14H24N2O4 It is a derivative of hydrazine and is characterized by the presence of two tert-butyl groups and a prop-2-yn-1-yl group attached to the hydrazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl 1-(prop-2-yn-1-yl)hydrazine-1,2-dicarboxylate typically involves the reaction of di-tert-butyl hydrazine-1,2-dicarboxylate with propargyl bromide under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at room temperature. The reaction mixture is stirred for several hours, and the product is isolated by standard workup procedures, including extraction and purification by column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Di-tert-butyl 1-(prop-2-yn-1-yl)hydrazine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to hydrazine derivatives.
Substitution: The prop-2-yn-1-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in the formation of various substituted hydrazine compounds.
Aplicaciones Científicas De Investigación
Di-tert-butyl 1-(prop-2-yn-1-yl)hydrazine-1,2-dicarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It may be used in the development of new materials and as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism of action of di-tert-butyl 1-(prop-2-yn-1-yl)hydrazine-1,2-dicarboxylate involves its interaction with molecular targets and pathways within biological systems. The compound can act as a nucleophile, participating in various chemical reactions. Its hydrazine moiety allows it to form stable complexes with metal ions, which can influence its reactivity and biological activity. The specific molecular targets and pathways involved depend on the context of its use and the nature of the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- Di-tert-butyl 1-(trifluoromethyl)hydrazine-1,2-dicarboxylate
- Di-tert-butyl 1-(methyl)hydrazine-1,2-dicarboxylate
- Di-tert-butyl 1-(ethyl)hydrazine-1,2-dicarboxylate
Uniqueness
Di-tert-butyl 1-(prop-2-yn-1-yl)hydrazine-1,2-dicarboxylate is unique due to the presence of the prop-2-yn-1-yl group, which imparts distinct chemical properties and reactivity. This differentiates it from other similar compounds that may have different alkyl or functional groups attached to the hydrazine moiety .
Propiedades
Fórmula molecular |
C13H22N2O4 |
|---|---|
Peso molecular |
270.32 g/mol |
Nombre IUPAC |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonylamino]-N-prop-2-ynylcarbamate |
InChI |
InChI=1S/C13H22N2O4/c1-8-9-15(11(17)19-13(5,6)7)14-10(16)18-12(2,3)4/h1H,9H2,2-7H3,(H,14,16) |
Clave InChI |
QDIPHKXFWWBZSH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NN(CC#C)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


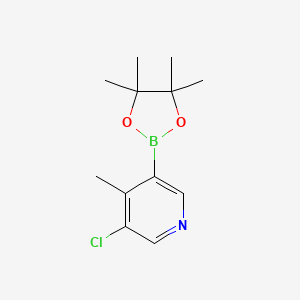
![3-(5-Chlorooxazolo[5,4-b]pyridine-2-yl)benzonitrile](/img/structure/B13928203.png)
![Tert-butyl (6-(cyanomethyl)spiro[3.3]heptan-2-YL)carbamate](/img/structure/B13928204.png)
